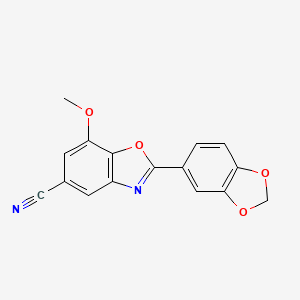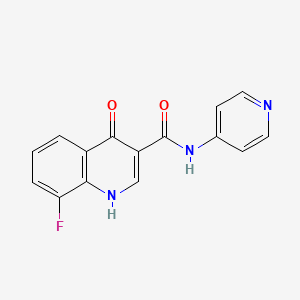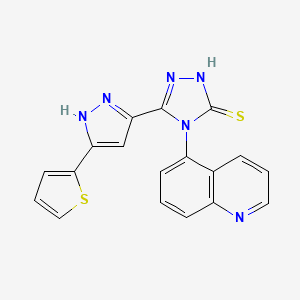![molecular formula C9H11N3O3 B11045587 N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features, which include a cyano group and an amide functionality. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds and have shown potential in biological and pharmacological applications.
Preparation Methods
The synthesis of N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times.
Chemical Reactions Analysis
N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as palladium or copper, and cyanation agents like CuCN, KCN, and TMSCN . The compound can also participate in nucleophilic addition reactions due to the presence of the cyano group. Major products formed from these reactions include heterocyclic compounds, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, cyanoacetamides have shown potential as anticancer, antiviral, and antibacterial agents due to their ability to interact with biological targets and inhibit key enzymes . Additionally, these compounds are used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic addition reactions with biological molecules. This interaction can lead to the inhibition of key enzymes and proteins involved in various biological processes, such as cell division and signal transduction . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE can be compared with other cyanoacetamide derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and other N-aryl or N-heteryl cyanoacetamides . These compounds share similar structural features but differ in their reactivity and biological activity. For example, NCTS is known for its use as a non-toxic electrophilic cyanating agent, while other cyanoacetamides are used as intermediates in the synthesis of heterocyclic compounds
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-[(Z)-2-cyano-1-morpholin-4-yl-3-oxoprop-1-enyl]formamide |
InChI |
InChI=1S/C9H11N3O3/c10-5-8(6-13)9(11-7-14)12-1-3-15-4-2-12/h6-7H,1-4H2,(H,11,14)/b9-8- |
InChI Key |
IEGWOBNZIAOZRP-HJWRWDBZSA-N |
Isomeric SMILES |
C1COCCN1/C(=C(\C=O)/C#N)/NC=O |
Canonical SMILES |
C1COCCN1C(=C(C=O)C#N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)


![N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
![diethyl (2Z)-2-[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11045549.png)
![Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate](/img/structure/B11045555.png)
![3-(2,3-Difluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045560.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)

![3-(1,3-Benzodioxol-5-yl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045569.png)
![4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)
![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)
